2-[3-(4-Methylbenzoyl)phenyl]propanoic acid
Overview
Description
2-[3-(4-Methylbenzoyl)phenyl]propanoic acid, also known as Ketoprofen Impurity D, is a compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It is a derivative of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methylbenzoyl chloride with 3-phenylpropanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 2-[3-(4-methylbenzoyl)phenyl]propanol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[3-(4-Methylbenzoyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential therapeutic effects.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid is closely related to its parent compound, Ketoprofen. It inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, thereby reducing inflammation and pain . The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
Ketoprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Uniqueness: 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid is unique due to its specific structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties. Its role as an impurity in Ketoprofen formulations also highlights its significance in pharmaceutical quality control .
Properties
IUPAC Name |
2-[3-(4-methylbenzoyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXERNXYPPAUBJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107257-20-5 | |
Record name | 2-(3-(4-Methylbenzoyl)phenyl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107257205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-(4-METHYLBENZOYL)PHENYL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4267UCZ9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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